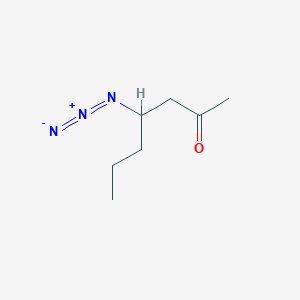
4-Azidoheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidoheptan-2-one is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidoheptan-2-one typically involves the introduction of an azide group to a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds as follows:
R-X+NaN3→R-N3+NaX
In this case, the precursor heptan-2-one is first halogenated to form 4-bromoheptan-2-one, which is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the use of azidotrimethylsilane (TMSN₃) in the presence of a copper catalyst can facilitate the azidation of alcohols or halides under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Azidoheptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst.
Major Products
Reduction: 4-Aminoheptan-2-one.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-Azidoheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, where the azide group can be selectively targeted for labeling or modification of biomolecules.
Medicine: Potential use in drug discovery and development, especially in the design of novel pharmaceuticals with azide functionalities.
Mechanism of Action
The mechanism of action of 4-Azidoheptan-2-one largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Azidobutan-2-one: Similar structure but with a shorter carbon chain.
4-Azidohexan-2-one: Similar structure but with one less carbon atom.
4-Azidooctan-2-one: Similar structure but with one additional carbon atom.
Uniqueness
4-Azidoheptan-2-one is unique due to its specific chain length, which can influence its reactivity and the properties of the resulting products. The presence of the azide group also imparts distinct chemical behavior, making it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
919117-10-5 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-azidoheptan-2-one |
InChI |
InChI=1S/C7H13N3O/c1-3-4-7(9-10-8)5-6(2)11/h7H,3-5H2,1-2H3 |
InChI Key |
XREQPCDFZWLGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


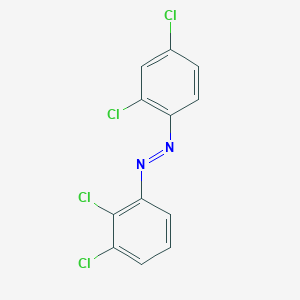
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
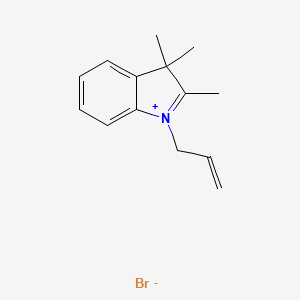
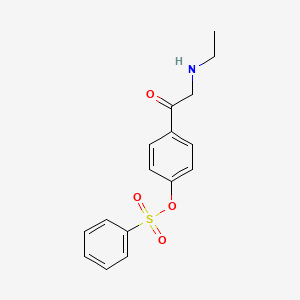
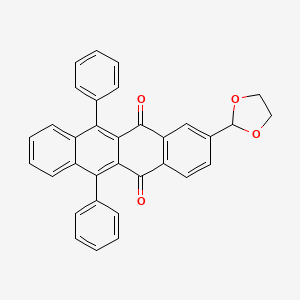
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
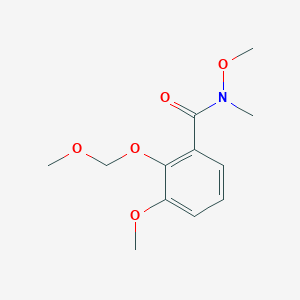
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
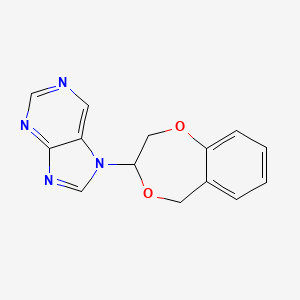

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
